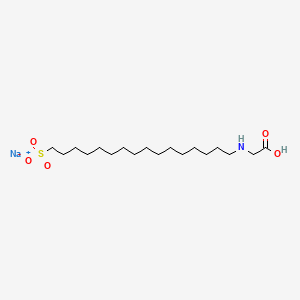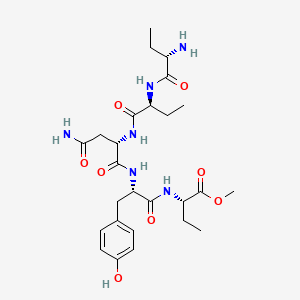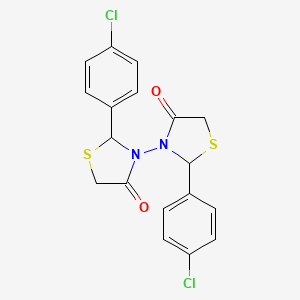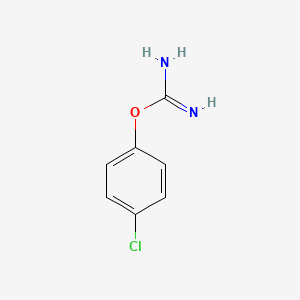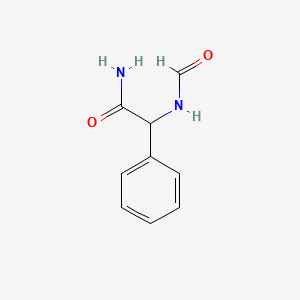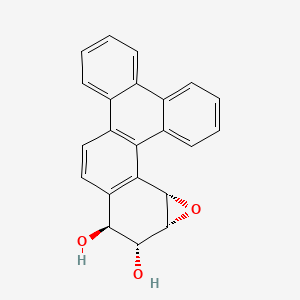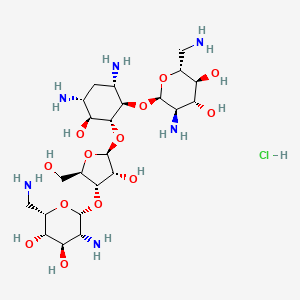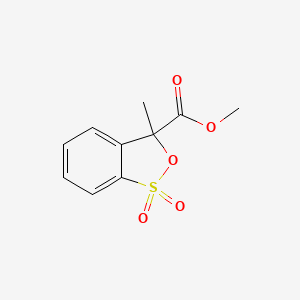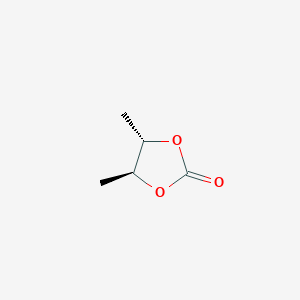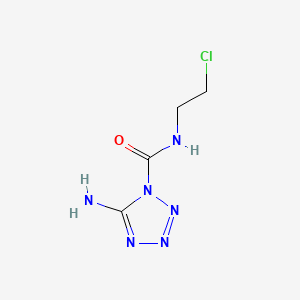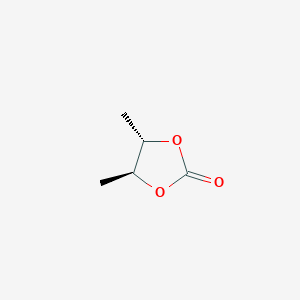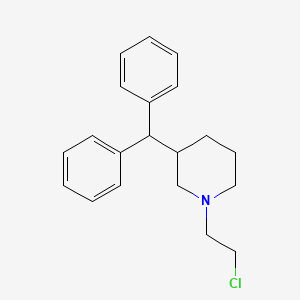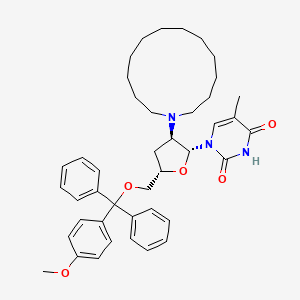
2'-(Dodecamethyleneimino)-5'-(4-methoxytrityl)-3'-deoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine is a synthetic compound that combines a thymidine derivative with a protective group, 4-methoxytrityl, and a dodecamethyleneimino linker. This compound is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine typically involves multiple steps:
Protection of the Hydroxyl Group: The 5’-hydroxyl group of thymidine is protected using 4-methoxytrityl chloride in the presence of a base such as pyridine.
Formation of the Linker: The dodecamethyleneimino linker is introduced through a nucleophilic substitution reaction, where the protected thymidine reacts with a suitable dodecamethyleneimino derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine undergoes several types of chemical reactions:
Deprotection: The 4-methoxytrityl group can be removed under acidic conditions, revealing the free hydroxyl group.
Nucleophilic Substitution: The dodecamethyleneimino linker can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for deprotection.
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) with bases like triethylamine.
Major Products
Deprotected Thymidine: Removal of the 4-methoxytrityl group yields 3’-deoxythymidine.
Functionalized Derivatives: Nucleophilic substitution reactions can produce a variety of functionalized thymidine derivatives.
Wissenschaftliche Forschungsanwendungen
2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine has several applications in scientific research:
Oligonucleotide Synthesis: It is used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Drug Development: The compound is explored for its potential in developing antiviral and anticancer agents.
Bioconjugation: It serves as a linker in bioconjugation techniques, facilitating the attachment of biomolecules to various surfaces.
Wirkmechanismus
The mechanism of action of 2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Monomethoxytrityl Chloride: Used for similar protective purposes in nucleic acid chemistry.
4,4’-Dimethoxytrityl Chloride: Another protective group used in oligonucleotide synthesis.
Uniqueness
2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine is unique due to its combination of a long dodecamethyleneimino linker and the 4-methoxytrityl protective group, which provides enhanced stability and versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
134935-04-9 |
|---|---|
Molekularformel |
C42H53N3O5 |
Molekulargewicht |
679.9 g/mol |
IUPAC-Name |
1-[(2R,3R,5S)-3-(azacyclotridec-1-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C42H53N3O5/c1-32-30-45(41(47)43-39(32)46)40-38(44-27-17-9-7-5-3-4-6-8-10-18-28-44)29-37(50-40)31-49-42(33-19-13-11-14-20-33,34-21-15-12-16-22-34)35-23-25-36(48-2)26-24-35/h11-16,19-26,30,37-38,40H,3-10,17-18,27-29,31H2,1-2H3,(H,43,46,47)/t37-,38+,40+/m0/s1 |
InChI-Schlüssel |
JHUMVKDUSIZVSO-PQTOBSADSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCCCCCC6 |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCCCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


